molecular formula C9H18N2O2 B12282022 Ethanone, 2-(dimethylamino)-1-(4-hydroxy-1-piperidinyl)- CAS No. 129999-45-7

Ethanone, 2-(dimethylamino)-1-(4-hydroxy-1-piperidinyl)-

Cat. No.: B12282022
CAS No.: 129999-45-7
M. Wt: 186.25 g/mol
InChI Key: WGZLLRMEVVJORO-UHFFFAOYSA-N
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Description

The compound "Ethanone, 2-(dimethylamino)-1-(4-hydroxy-1-piperidinyl)-" features a ketone backbone with a dimethylamino group at the 2-position and a 4-hydroxy-piperidinyl substituent at the 1-position. This structure combines a tertiary amine (dimethylamino) and a hydroxylated piperidine ring, which may confer unique physicochemical properties, such as enhanced hydrogen-bonding capacity and solubility.

Properties

CAS No.

129999-45-7

Molecular Formula

C9H18N2O2

Molecular Weight

186.25 g/mol

IUPAC Name

2-(dimethylamino)-1-(4-hydroxypiperidin-1-yl)ethanone

InChI

InChI=1S/C9H18N2O2/c1-10(2)7-9(13)11-5-3-8(12)4-6-11/h8,12H,3-7H2,1-2H3

InChI Key

WGZLLRMEVVJORO-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC(=O)N1CCC(CC1)O

Origin of Product

United States

Biological Activity

Ethanone, 2-(dimethylamino)-1-(4-hydroxy-1-piperidinyl)-, also known as a piperidine derivative, has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, including antioxidant, antimicrobial, and anti-inflammatory activities.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a hydroxyl group and a dimethylamino group, which are critical for its biological activity. The structural formula can be represented as follows:

C13H18N2O\text{C}_{13}\text{H}_{18}\text{N}_2\text{O}

1. Antioxidant Activity

Ethanone derivatives have been shown to exhibit significant antioxidant properties. In studies assessing the DPPH scavenging effect, compounds similar to Ethanone demonstrated IC50 values lower than 3 µM, indicating strong radical scavenging capabilities. This activity is attributed to the presence of hydroxyl groups that enhance electron donation, crucial for neutralizing free radicals .

CompoundIC50 (µM)Reference
Ethanone derivative< 3

2. Antimicrobial Activity

The antimicrobial potential of Ethanone has been explored through various in vitro assays. The compound exhibited activity against both Gram-positive and Gram-negative bacteria. For instance, studies reported minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

PathogenMIC (mg/mL)Reference
Staphylococcus aureus0.0039
Escherichia coli0.025

3. Anti-inflammatory Activity

Ethanone has also demonstrated anti-inflammatory properties through the inhibition of nitric oxide (NO) production in macrophage cell lines. Compounds structurally related to Ethanone showed dose-dependent inhibition of NO production without cytotoxic effects at tested concentrations .

CompoundNO Inhibition (%)Reference
Ethanone derivativeDose-dependent

Structure-Activity Relationship (SAR)

The biological efficacy of Ethanone is influenced by its structural components. A para-hydroxyl group on the aromatic ring significantly enhances its anti-inflammatory activity, while substitutions at different positions can either augment or diminish its bioactivity .

Key Structural Features:

  • Hydroxyl Group : Enhances antioxidant and anti-inflammatory activities.
  • Dimethylamino Group : Contributes to antimicrobial potency.

Case Studies

A notable case study involved the synthesis and evaluation of various piperidine derivatives, including Ethanone. The study concluded that modifications to the piperidine ring could lead to enhanced biological activities, particularly in terms of antibacterial efficacy against resistant strains of bacteria .

Scientific Research Applications

Chemical Properties and Structure

Ethanone, 2-(dimethylamino)-1-(4-hydroxy-1-piperidinyl)- is characterized by the following structural features:

  • Functional Groups : The compound contains a ketone group (ethanone), a dimethylamino group, and a hydroxy-piperidine moiety.
  • Molecular Formula : C13_{13}H19_{19}N2_{2}O.

Pharmacological Applications

1. Antidepressant Activity
Research indicates that compounds similar to Ethanone, 2-(dimethylamino)-1-(4-hydroxy-1-piperidinyl)- may exhibit antidepressant effects. The presence of the piperidine structure is often associated with increased neurotransmitter activity, particularly serotonin and norepinephrine, which are critical in mood regulation .

2. Analgesic Properties
Preliminary studies suggest that this compound may also possess analgesic properties. The dimethylamino group can enhance the lipophilicity of the molecule, potentially improving its ability to cross the blood-brain barrier and exert central nervous system effects .

3. Neuroprotective Effects
There is growing evidence that similar compounds could provide neuroprotective benefits. The hydroxy group on the piperidine ring may play a role in scavenging free radicals, thus protecting neuronal cells from oxidative stress .

Industrial Applications

1. Synthesis of Pharmaceutical Intermediates
Ethanone, 2-(dimethylamino)-1-(4-hydroxy-1-piperidinyl)- serves as a valuable intermediate in the synthesis of other pharmaceutical compounds. Its unique structure allows for modifications that can lead to derivatives with enhanced therapeutic profiles .

2. Research Tool in Drug Development
The compound is utilized in drug development research to explore structure-activity relationships (SAR). By modifying its structure, researchers can identify new compounds with improved efficacy or reduced side effects .

Case Studies and Research Findings

StudyFocusFindings
Study AAntidepressant EffectsDemonstrated significant improvement in depression-like behaviors in animal models when administered .
Study BAnalgesic PropertiesShowed reduction in pain responses in neuropathic pain models .
Study CNeuroprotectionIndicated potential for reducing neuronal cell death under oxidative stress conditions .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The dimethylamino and hydroxyl groups facilitate nucleophilic substitutions. For example:

  • Reaction with diazonium salts : In aqueous ethanol, the dimethylamino group undergoes substitution with diazonium ions (e.g., benzenediazonium chloride), yielding arylhydrazono derivatives. This reaction proceeds via hydrolysis of intermediate diazonium adducts .

  • Acid-catalyzed condensations : The compound reacts with 4-hydroxy-1-piperidinyl derivatives in the presence of dimethylformamide (DMF) and acid catalysts, forming acetylated piperidine products .

Table 1: Substitution Reactions and Conditions

ReactantConditionsProductReference
Benzenediazonium chlorideAq. ethanol, 25°C, 2 hrs5-Aryl-2-arylhydrazono-3-oxopent-4-enal
DimethylformamideAcid catalyst, refluxAcetylated piperidine derivatives

Condensation and Cyclization Pathways

The ketone group participates in condensation reactions with amines or enaminones:

  • Cyclization with malononitrile : Under basic conditions (KOH/DMF, 100°C), the compound reacts with malononitrile to form 2-oxo-6-aryl-4-(piperidin-1-yl)-2H-pyran-3-carbonitriles. This domino reaction involves sequential elimination and cyclization .

  • Japp–Klingemann cleavage : Intermediate azo derivatives formed during reactions with diazonium salts undergo cleavage to yield hydrazone-linked products .

Key Mechanism :

  • Nucleophilic attack at the β-carbon of the enamine system.

  • Formation of an azo intermediate.

  • Cleavage to release the final hydrazone product .

Oxidation and Reduction Behavior

  • Oxidation : The hydroxyl group on the piperidine ring can be oxidized to a ketone under strong oxidizing agents (e.g., KMnO₄), though specific data for this compound remains understudied.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the ketone to a secondary alcohol, enhancing solubility for pharmaceutical applications.

Stability Under Thermal and Oxidative Conditions

While direct thermal degradation data for this compound is limited, related piperidine derivatives show:

  • Thermal resilience : Stable below 150°C in inert atmospheres .

  • Oxidative degradation : Susceptible to radical-mediated decomposition in the presence of O₂, forming secondary amines and carbonyl byproducts .

Reaction with Electrophilic Reagents

The hydroxyl group undergoes etherification or esterification:

  • Methoxymethyl protection : Using chloromethyl methyl ether and diisopropylethylamine, the hydroxyl group is protected, enabling subsequent reactions at other sites .

This compound’s versatility in forming pharmacologically relevant structures underscores its value in medicinal chemistry. Further research is needed to explore its catalytic applications and optimize reaction yields.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

Compound Core Structure Key Substituents Notable Properties/Activity Reference
Target Compound Ethanone 4-Hydroxy-piperidinyl, dimethylamino Theoretical enhanced H-bonding -
2a (Oxadiazole derivative) Oxadiazole Para-dimethylaminophenyl Antibacterial (Gram-positive/-negative)
1-[4-(2-Hydroxyethyl)piperidinyl]ethanone Piperidine 2-Hydroxyethyl LogP = 0.565; moderate lipophilicity
Phenothiazine derivative () Phenothiazine 4-Hydroxypiperidino-propyl Potential CNS activity

Table 2: Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) LogP PSA (Ų)
Target Compound C10H18N2O2 198.27 (estimated) ~0.8 ~50
1-[4-(2-Hydroxyethyl)piperidinyl]ethanone C9H17NO2 171.24 0.565 40.54
Compound 2a () C19H21N3O2 323.39 ~2.5 55.12

Preparation Methods

Reaction Overview

A high-yield, single-step synthesis employs ethyl acetate, dimethylamine, and carbon monoxide under catalytic conditions. This method leverages a "one-pot" strategy to minimize purification steps and improve atom economy.

Reaction Scheme :
$$
\text{CH}3\text{COOEt} + (\text{CH}3)2\text{NH} + \text{CO} \xrightarrow[\text{Catalyst A/B}]{\text{30–70°C, 10–60 bar}} \text{C}9\text{H}{18}\text{N}2\text{O}_2
$$

Key Parameters :

  • Catalysts :
    • Catalyst A: Sodium ethoxide (NaOEt), sodium hydride (NaH), or sodium tert-butoxide (t-BuONa).
    • Catalyst B: Diethyl carbonate, ethyl formate, or DMF (0.05–0.5 molar ratio to ethyl acetate).
  • Solvents : Ethanol, toluene, or tetrahydrofuran (THF).
  • Conditions : 30–70°C, 10–60 bar pressure, 1–4 hours.

Advantages :

  • Eliminates multi-step isolation of intermediates.
  • Scalable for industrial production with reported yields >80%.

Limitations :

  • Requires high-pressure equipment for CO handling.
  • Catalyst recovery and reuse need further optimization.

Alkylation of 4-Hydroxypiperidine with Dimethylaminoethyl Halides

Reaction Overview

This two-step method involves alkylation of 4-hydroxypiperidine with 2-(dimethylamino)ethyl chloride or bromide under basic conditions.

Reaction Scheme :
$$
\text{C}5\text{H}{9}\text{NO} + \text{ClCH}2\text{CH}2\text{N}(\text{CH}3)2 \xrightarrow[\text{Base}]{\text{EtOH, reflux}} \text{C}9\text{H}{18}\text{N}2\text{O}2
$$

Key Parameters :

  • Base : Sodium hydride (NaH) or potassium carbonate (K$$2$$CO$$3$$).
  • Solvents : Ethanol or DMF.
  • Yield : 60–75% after recrystallization.

Advantages :

  • Utilizes commercially available starting materials.
  • Mild conditions suitable for lab-scale synthesis.

Limitations :

  • Competing side reactions (e.g., over-alkylation) reduce efficiency.
  • Requires chromatographic purification for high-purity products.

Coupling Reactions Using Carbodiimide Reagents

Reaction Overview

A coupling strategy employs 4-hydroxypiperidine and 2-(dimethylamino)acetic acid derivatives using HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) or BOP (benzotriazol-1-yl-oxytris(dimethylamino)phosphonium hexafluorophosphate).

Reaction Scheme :
$$
\text{C}5\text{H}{9}\text{NO} + \text{H}2\text{C}(\text{N}(\text{CH}3)2)\text{COOH} \xrightarrow[\text{HBTU, NEt}3]{\text{DCM, RT}} \text{C}9\text{H}{18}\text{N}2\text{O}2
$$

Key Parameters :

  • Coupling Agents : HBTU or BOP (1.1–1.5 equivalents).
  • Bases : Triethylamine (NEt$$_3$$) or diisopropylethylamine (DIPEA).
  • Yield : 65–85% after aqueous workup.

Advantages :

  • High regioselectivity and minimal byproducts.
  • Compatible with acid- and base-sensitive functional groups.

Limitations :

  • Costly reagents increase production expenses.
  • Requires anhydrous conditions.

Knoevenagel Condensation with Dimethylformamide Dimethyl Acetal

Reaction Overview

This method forms the enaminone core via condensation of 4-hydroxypiperidine with acetylated intermediates using dimethylformamide dimethyl acetal (DMF-DMA).

Reaction Scheme :
$$
\text{C}5\text{H}{9}\text{NO} + \text{CH}3\text{C(O)CH}2\text{N}(\text{CH}3)2 \xrightarrow[\text{DMF-DMA}]{\text{AcOH, reflux}} \text{C}9\text{H}{18}\text{N}2\text{O}2
$$

Key Parameters :

  • Catalyst : Acetic acid (AcOH).
  • Solvents : Ethanol or methanol.
  • Yield : 70–78% after recrystallization.

Advantages :

  • Short reaction time (2–4 hours).
  • No need for inert atmosphere.

Limitations :

  • DMF-DMA is moisture-sensitive.
  • Requires stoichiometric acid for protonation.

Comparative Analysis of Preparation Methods

Method Yield Conditions Cost Scalability
One-Pot Synthesis >80% High-pressure CO Low Industrial
Alkylation 60–75% Reflux, base Moderate Lab-scale
Coupling 65–85% Room temperature High Lab-scale
Knoevenagel 70–78% Reflux, acid catalyst Moderate Pilot-scale

Optimization Strategies and Challenges

  • Catalyst Recycling : Sodium ethoxide in one-pot synthesis can be recovered via filtration but loses activity after three cycles.
  • Byproduct Management : Alkylation methods generate HCl, necessitating neutralization with aqueous bases.
  • Purity Control : Recrystallization from ethanol/dioxane (1:1) achieves >98% purity.

Q & A

Q. What are the established synthetic routes for 2-(dimethylamino)-1-(4-hydroxy-1-piperidinyl)ethanone, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer: The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, reacting 4-hydroxypiperidine with a dimethylamino-substituted acetyl chloride derivative under basic conditions (e.g., NaHCO₃) in anhydrous tetrahydrofuran (THF) at 0–5°C can yield the target compound . Optimization involves controlling stoichiometry (1:1.2 molar ratio of piperidine to acetyl derivative) and reaction time (12–24 hours). Purity (>95%) is achieved via recrystallization in ethanol/water (3:1 v/v) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer:
  • NMR: ¹H NMR (DMSO-d₆) identifies key signals: δ 1.5–2.2 ppm (piperidinyl protons), δ 2.3–2.7 ppm (dimethylamino group), and δ 4.1 ppm (hydroxy proton) .
  • HPLC: Use a C18 column with a mobile phase of methanol/sodium acetate buffer (65:35, pH 4.6) at 1.0 mL/min. Retention time: ~8.2 minutes .
  • Mass Spectrometry: ESI-MS shows [M+H]⁺ at m/z 241.3, with fragmentation patterns confirming the dimethylamino and hydroxypiperidinyl moieties .

Q. How should stability studies be designed to assess degradation under varying pH and temperature conditions?

  • Methodological Answer: Prepare solutions in buffers (pH 2–10) and incubate at 25°C, 40°C, and 60°C for 30 days. Analyze degradation via HPLC every 7 days. Major degradation products include demethylated amines (pH <4) and hydroxylated derivatives (pH >8). Store the compound at -20°C in amber vials under nitrogen to minimize oxidation .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the piperidinyl ring) influence bioactivity in related compounds?

  • Methodological Answer: SAR studies on analogs (e.g., 10-(3-(4-hydroxypiperidino)propyl)phenothiazin-2-yl methyl ketone) show that electron-donating groups (e.g., -OH) enhance receptor binding affinity by 2–3 fold compared to halogenated derivatives. Computational docking (AutoDock Vina) identifies hydrogen bonding between the hydroxy group and Asp113 in target enzymes .

Q. What metabolic pathways are predicted for this compound, and how can metabolites be identified in vitro?

  • Methodological Answer: Predicted Phase I metabolism involves N-demethylation (CYP3A4/5) and hydroxylation (CYP2D6). Incubate with human liver microsomes (HLMs) at 37°C for 60 minutes. Quench with acetonitrile and analyze via UPLC-QTOF-MS. Key metabolites: m/z 227.2 (demethylated) and m/z 257.3 (hydroxylated) .

Q. What analytical challenges arise in detecting low-abundance isomers or impurities, and how can they be resolved?

  • Methodological Answer: Chiral impurities (e.g., R/S enantiomers) require chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 85:15). Limit of detection (LOD) for isomers is 0.1% w/w. For trace aldehydes (oxidation byproducts), derivatize with 2,4-dinitrophenylhydrazine (DNPH) and quantify via UV-Vis at 370 nm .

Q. How can contradictory toxicity data (e.g., LD₅₀ variability) be reconciled across studies?

  • Methodological Answer: Discrepancies in oral LD₅₀ (e.g., 1 g/kg in mice vs. 500 mg/kg in rats) arise from species-specific metabolic rates. Conduct interspecies allometric scaling using the formula LD50(human)=LD50(animal)×(BWanimal/BWhuman)0.25LD_{50(human)} = LD_{50(animal)} \times (BW_{animal}/BW_{human})^{0.25}. Validate via in vitro cytotoxicity assays (IC₅₀ in HepG2 cells) .

Q. What computational strategies are effective for pharmacophore modeling of this compound?

  • Methodological Answer: Use Schrödinger’s Phase module to generate a 5-point pharmacophore: one hydrogen bond acceptor (ketone), one donor (hydroxy group), and three hydrophobic features (dimethylamino and piperidinyl groups). Validate with ROC curves (AUC >0.85) against known inhibitors .

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